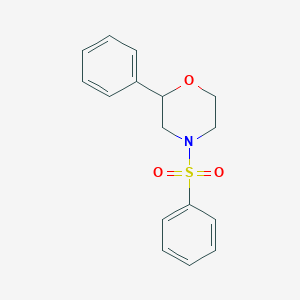
2-Phenyl-4-(phenylsulfonyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Phenyl-4-(phenylsulfonyl)morpholine” is a derivative of phenylmorpholine . Phenylmorpholines are chemical derivatives of phenylmorpholine or of the psychostimulant drug phenmetrazine . They are frequently found in biologically active molecules and pharmaceuticals .
Synthesis Analysis
The synthesis of morpholines and their carbonyl-containing analogs can be achieved from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
科学的研究の応用
Antimicrobial and Antibiotic Modulation
One study explored the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine, a compound related to "2-Phenyl-4-(phenylsulfonyl)morpholine," against standard and multi-resistant strains of various bacteria and fungi. This research highlights its potential in combating microbial resistance when combined with antibiotics like amikacin, especially against Pseudomonas aeruginosa, showcasing a significant reduction in the minimum inhibitory concentration (MIC) necessary for bacterial growth inhibition (Oliveira et al., 2015).
Electrochemical Synthesis
Another study delved into the green electrochemical synthesis of 4-morpholino-2-(arylsulfonyl)benzenamines, employing electrochemical oxidation in the presence of arenesulfinic acids. This method emphasizes a sustainable, one-pot procedure for synthesizing compounds with potential biological significance, illustrating the compound's applicability in green chemistry and synthesis (Nematollahi & Esmaili, 2010).
Nuclear Waste Management
Research on the separation of actinides from lanthanides in nuclear waste management mentioned the use of disulfonated ligands, demonstrating the role of sulfonate groups in enhancing the solubility and efficacy of these ligands in aqueous media. This study underscores the potential of sulfonated compounds in addressing critical challenges in nuclear waste treatment, emphasizing the importance of structural features such as the sulfonate group for efficient separation processes (Thomas, Ebenezer, & Solomon, 2021).
Electrophosphorescent Materials
A bis-sulfone small molecule, related to the chemical family of "2-Phenyl-4-(phenylsulfonyl)morpholine," was evaluated as a host material for phosphorescent organic light-emitting devices. This research indicates the utility of sulfone-based materials in developing high-efficiency electrophosphorescent devices, contributing to advancements in the field of organic electronics (Kim et al., 2011).
作用機序
Target of Action
It has been synthesized and studied for its potential in phenotypic drug discovery (pdd), particularly against complex diseases like triple-negative breast cancer (tnbc) .
Mode of Action
It’s known that one of its derivatives, gl24, exhibits significant inhibitory effects on mda-mb-231 cells, a model for tnbc .
Biochemical Pathways
Upon treatment with GL24, a derivative of 2-Phenyl-4-(phenylsulfonyl)morpholine, multiple endoplasmic reticulum (ER) stress-dependent tumor suppressive signals were identified . These include:
- Unfolded Protein Response (UPR) : This pathway is activated in response to an accumulation of unfolded or misfolded proteins in the lumen of the ER .
- p53 Pathway : The p53 protein is crucial for preventing cancer formation, thus, p53 gene mutation is a common feature in human cancers .
- G2/M Checkpoint : This is a critical control point in the cell cycle that ensures DNA integrity before cell division .
- E2F Targets : E2F is a group of genes that codes for a family of transcription factors in higher eukaryotes .
Result of Action
Most of the identified pathways triggered by GL24, a derivative of 2-Phenyl-4-(phenylsulfonyl)morpholine, eventually lead to cell-cycle arrest and then to apoptosis . This suggests that the compound has a strong potential for inhibiting TNBC cell growth through ER stress-dependent tumor suppressive signals .
Action Environment
It’s worth noting that the success of suzuki–miyaura cross-coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that environmental factors could potentially influence the action of 2-Phenyl-4-(phenylsulfonyl)morpholine.
特性
IUPAC Name |
4-(benzenesulfonyl)-2-phenylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c18-21(19,15-9-5-2-6-10-15)17-11-12-20-16(13-17)14-7-3-1-4-8-14/h1-10,16H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCOVPCGPLJPLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-4-(phenylsulfonyl)morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)methanesulfonamide](/img/structure/B2819343.png)
![4-Phenyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,2,3-thiadiazole](/img/structure/B2819344.png)
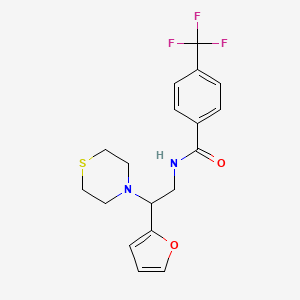
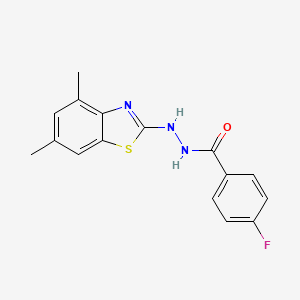
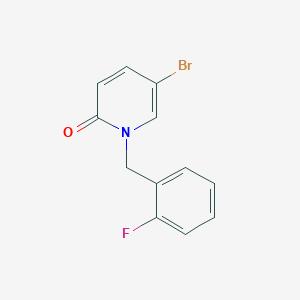
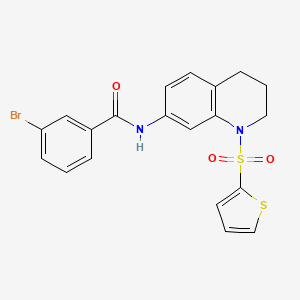
![Cyclopropyl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2819353.png)
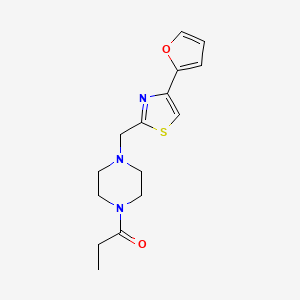
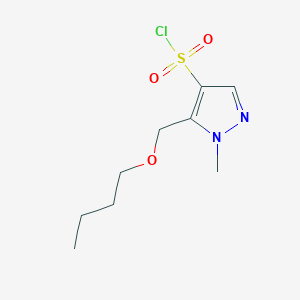
![1'-(Pyrazine-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2819358.png)
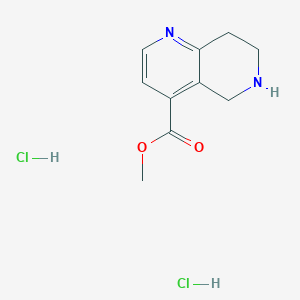
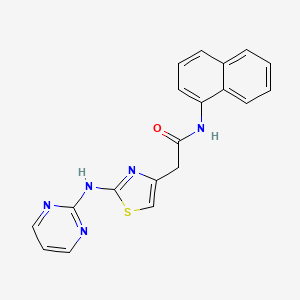
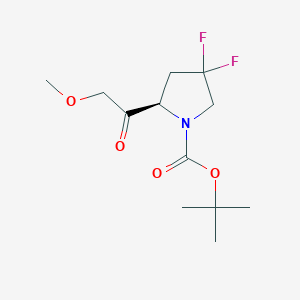
![N-(2-ethoxyphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2819364.png)